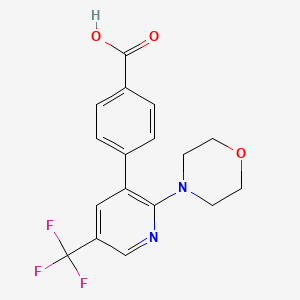

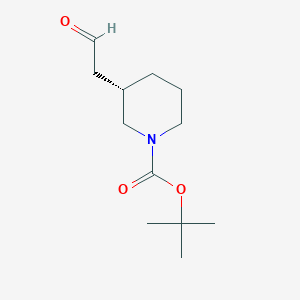

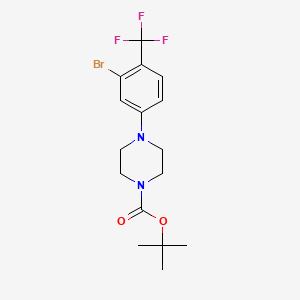

tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

説明

Tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (TBPP) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBPP is a pyrrolidine-based compound with a pyridine ring attached to it. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

科学的研究の応用

Synthesis and Crystal Structure

- "tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method. Its crystal structure was determined, showing it crystallizes in the triclinic space group with specific cell parameters. The proline ring in the structure adopts an envelope conformation, and the structure displays intermolecular hydrogen bonds (Naveen et al., 2007).

Coupling Reactions

- "tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate" was prepared and underwent palladium-catalyzed coupling reactions with various substituted arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Asymmetric Synthesis

- An asymmetric synthesis method was described for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This involved a five-step, chromatography-free synthesis from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a 71% overall yield. The key cyclization concomitantly formed the pyrrolidine ring with clean inversion of the C-4 center, yielding chiral pyrrolidine in high yield and enantiomeric excess (Chung et al., 2005).

Crystal Structure Analysis

- "tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate" is an example of an all-cis trisubstituted pyrrolidin-2-one. Its crystal structure was analyzed, revealing intramolecular hydrogen bonding between the pyrrolidin-2-one carbonyl O atom and the N-H group of the L-phenylalanine fragment (Weber et al., 1995).

作用機序

Target of action

Pyrrolidine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .

Mode of action

Without specific information, it’s difficult to say how this compound interacts with its targets. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule, and its non-planarity can increase three-dimensional coverage, a phenomenon called "pseudorotation" .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Pyrrolidine derivatives can affect a wide range of pathways depending on their specific structure and targets .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, some compounds need to be stored under specific conditions to maintain their stability .

特性

IUPAC Name |

tert-butyl 2-pyridin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERJWJYZAWNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)